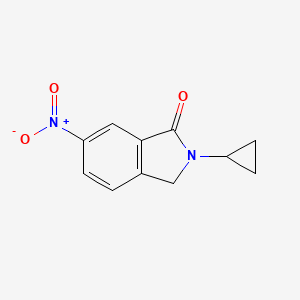

2-CYclopropyl-6-nitro-3H-isoindol-1-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

2-Cyclopropyl-6-nitro-3H-isoindol-1-one is a chemical compound with the CAS Number: 2138288-29-4 . It has a linear formula of C11H10N2O3 . The IUPAC name for this compound is 2-cyclopropyl-6-nitroisoindolin-1-one .

Molecular Structure Analysis

The InChI code for 2-Cyclopropyl-6-nitro-3H-isoindol-1-one is 1S/C11H10N2O3/c14-11-10-5-9(13(15)16)2-1-7(10)6-12(11)8-3-4-8/h1-2,5,8H,3-4,6H2 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a structural diagram.Physical And Chemical Properties Analysis

The molecular weight of 2-Cyclopropyl-6-nitro-3H-isoindol-1-one is 218.21 . It is recommended to be stored in a refrigerated environment .Scientific Research Applications

Two-pore-domain K+ Channels as Anesthetic Targets

Anesthetic gases such as nitrous oxide, xenon, and cyclopropane have a unique pharmacological profile, differing from most general anesthetics by having little to no effect on GABAA receptors while strongly inhibiting the N-methyl-d-aspartate subtype of glutamate receptors. Research indicates that certain members of the two-pore-domain K+ channel superfamily, such as TREK-1, are significantly activated by clinically relevant concentrations of these gases, highlighting a novel target for anesthetic action. This finding opens avenues for exploring the role of 2-Cyclopropyl-6-nitro-3H-isoindol-1-one derivatives in anesthesia and pain management, given their potential interaction with similar molecular targets (Gruss et al., 2004).

Synthetic Applications

The synthetic utility of cyclopropane derivatives, closely related to 2-Cyclopropyl-6-nitro-3H-isoindol-1-one, has been extensively explored. For instance, doubly activated cyclopropanes have been used as synthetic precursors for the preparation of densely functionalized pyrroles, demonstrating their versatility in organic synthesis. This approach allows for the efficient construction of complex molecular frameworks, which could be applied to the synthesis of analogs of 2-Cyclopropyl-6-nitro-3H-isoindol-1-one for pharmaceutical or material science applications (Wurz & Charette, 2005).

Mechanistic Investigations in Organic Chemistry

Research into the base-catalyzed one-pot synthesis of 3-substituted isoindolinones from 2-cyanobenzaldehyde and primary nitroalkanes sheds light on the mechanisms underlying the formation of complex isoindolinone structures. This research not only enhances understanding of the reactivity of nitro compounds and aldehydes but also provides a foundation for developing novel synthetic routes to isoindolinone derivatives, including those related to 2-Cyclopropyl-6-nitro-3H-isoindol-1-one. Such studies are crucial for the synthesis of new materials and bioactive molecules (Angelin et al., 2010).

Safety and Hazards

properties

IUPAC Name |

2-cyclopropyl-6-nitro-3H-isoindol-1-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10N2O3/c14-11-10-5-9(13(15)16)2-1-7(10)6-12(11)8-3-4-8/h1-2,5,8H,3-4,6H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UVDYYIQYYRJJBT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1N2CC3=C(C2=O)C=C(C=C3)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

218.21 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-CYclopropyl-6-nitro-3H-isoindol-1-one | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![8'-Fluoro-6'-methyl-5',6'-dihydrospiro[cyclopentane-1,4'-pyrrolo[3,2,1-ij]quinoline]-1',2'-dione](/img/structure/B2926345.png)

![N-[1-[(3-Fluoropyridin-2-yl)oxymethyl]cyclopentyl]but-2-ynamide](/img/structure/B2926346.png)

![[2-(4-ethoxy-3-methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl 1-(4-bromo-3-methylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate](/img/structure/B2926347.png)

![{[(2,4-Difluorophenyl)methyl]carbamoyl}methyl quinoline-2-carboxylate](/img/structure/B2926348.png)

![benzyl (2-(3-(2-methyl-1H-benzo[d]imidazol-1-yl)pyrrolidin-1-yl)-2-oxoethyl)carbamate](/img/structure/B2926349.png)

![N-[[4-[Benzyl(methyl)amino]oxan-4-yl]methyl]prop-2-enamide](/img/structure/B2926354.png)

![3-Amino-3-(3-methoxy-4-{[3-(trifluoromethyl)benzyl]oxy}phenyl)propanoic acid](/img/structure/B2926355.png)

![1-[(Adamantan-1-yl)methoxy]-3-(piperidin-1-yl)propan-2-ol hydrochloride](/img/structure/B2926357.png)

![N-[(1-Methyl-2-oxopyrrolidin-3-yl)methyl]prop-2-enamide](/img/structure/B2926361.png)

![2-Chloro-4-methoxy-5H-pyrrolo[3,2-d]pyrimidine](/img/structure/B2926362.png)

![3-(phenylthio)-N-((6-(thiophen-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)propanamide](/img/structure/B2926363.png)